Chemical properties of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester for medicinal chemistry
Chemical properties of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester for medicinal chemistry
Topic: Chemical Properties of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester for Medicinal Chemistry Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]
A Strategic Scaffold for Kinase Inhibitor Design and Library Generation[1]
Executive Summary
In the landscape of modern medicinal chemistry, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a superior bioisostere to the classical indole and purine systems. This monograph analyzes 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester , a high-value intermediate that combines the structural rigidity of the azaindole core with two orthogonal reactivity handles: an activated chlorine at position C-6 and an ester functionality at C-2.[1]
This compound is particularly prized in Fragment-Based Drug Discovery (FBDD) for targeting ATP-binding sites in kinases (e.g., JAK, VEGF, CDK). The C-6 chlorine, positioned ortho to the pyridine nitrogen, exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr), enabling rapid diversification of the scaffold—a distinct advantage over its 4- or 7-azaindole isomers.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identification[6]
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IUPAC Name: Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate[1]
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Core Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine)[1][2][3]
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Molecular Formula: C₁₀H₉ClN₂O₂[1]
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Molecular Weight: 224.64 g/mol [1]
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Key Isomer Distinction: The nitrogen atom is at position 5.[4] The chlorine is at position 6.[5][6]
Electronic Distribution & Reactivity Hotspots
The 5-azaindole system fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1]
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N-5 (Pyridine Nitrogen): Acts as a strong electron-withdrawing group (EWG), significantly reducing the electron density at C-4 and C-6.[1]
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C-6 Position (The "Warhead"): The chlorine atom at C-6 is activated for nucleophilic attack because the Meisenheimer intermediate formed during SNAr is stabilized by the adjacent N-5 nitrogen.[1]
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N-1 (Pyrrole Nitrogen): Possesses a pKa of ~13.5 (slightly more acidic than indole due to the pyridine ring), serving as a hydrogen bond donor (HBD) or a site for alkylation.
Figure 1: Reactivity map highlighting the orthogonal functionalization sites of the scaffold.
Synthetic Pathways[1][2][4][11][12][13]
The synthesis of 5-azaindoles is generally more challenging than indoles due to the electron-deficient nature of the pyridine ring.[1] The Hemetsberger-Knittel Reaction is the most robust route for accessing the 2-carboxylate derivative with a halogen handle.[1]
The Hemetsberger-Knittel Protocol
This route builds the pyrrole ring onto a functionalized pyridine.[1]
Step 1: Condensation Reaction of 2-chloro-4-methyl-5-nitropyridine with ethyl oxalate (Reissert method) or condensation with benzaldehyde derivatives is possible, but for the carboxylate, we utilize the condensation with ethyl azidoacetate .[1]
Step 2: Thermolysis & Cyclization The resulting azido-cinnamate intermediate undergoes thermolysis (typically in refluxing xylene or toluene) to generate a nitrene species, which inserts into the adjacent C-H bond to close the pyrrole ring.
Step 3: Chlorination (if not pre-installed) If starting from a non-halogenated pyridine, the N-oxide method (mCPBA oxidation followed by POCl₃) is required, but this often yields a mixture of 4-Cl and 6-Cl isomers. Therefore, starting with the chlorine already installed (2-chloro-4-methyl-5-nitropyridine) is the superior strategy for regiocontrol.[1]
Figure 2: General synthetic workflow for accessing the 5-azaindole-2-carboxylate core.[1]
Reactivity Profile & Medicinal Chemistry Utility[9][11][12][14]
The C-6 SNAr Advantage
The defining feature of this scaffold is the lability of the C-6 chlorine.[1] In standard indoles, a C-6 halogen is unreactive toward nucleophiles without palladium catalysis (Buchwald-Hartwig).[1] However, in 5-azaindole, the N-5 nitrogen acts as an internal activator .
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Mechanism: Nucleophilic attack at C-6 creates a negative charge delocalized onto the N-5 nitrogen (a stable Meisenheimer complex).[1]
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Utility: This allows for metal-free coupling with amines, thiols, and alkoxides.
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Protocol Note: SNAr reactions here typically require heat (80–120°C) and a base (DIPEA or K₂CO₃) in polar aprotic solvents (DMSO, NMP).
Physicochemical Properties (vs. Indole)
Replacing the CH at position 5 with N significantly alters the ADME profile:
| Property | Indole Analog | 5-Azaindole Analog | MedChem Implication |
| LogP (Lipophilicity) | Higher (~2.[1]5) | Lower (~1.5) | Improved aqueous solubility; lower metabolic clearance risk. |
| H-Bond Acceptors | 1 (C=O) | 2 (C=O, N-5) | Additional binding interaction with water or protein residues.[1] |
| Acidity (pKa of NH) | ~16.0 | ~13.5 | More acidic; easier to deprotonate for N-alkylation.[1] |
| Polar Surface Area | Lower | Higher | Reduced BBB permeability (unless substituted), reduced non-specific binding. |
Kinase Hinge Binding Mode
The 5-azaindole scaffold is a "privileged structure" for kinase inhibition.[1]
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Donor-Acceptor Motif: The N-1 (H-donor) and N-5 (H-acceptor) create a recognition motif that mimics the Adenine ring of ATP.[1]
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C-2 Vector: The ester at C-2 points toward the solvent-exposed region, making it an ideal exit vector for solubilizing groups (e.g., morpholine, piperazine amides).
Experimental Protocols
Protocol: SNAr Displacement of C-6 Chlorine
This protocol validates the reactivity of the C-6 position for library generation.[1]
Materials:
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Ethyl 6-chloro-5-azaindole-2-carboxylate (1.0 eq)[1]
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Primary/Secondary Amine (e.g., Morpholine) (2.0 eq)
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DIPEA (3.0 eq)
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Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]
Procedure:
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Dissolution: Dissolve the azaindole ester (100 mg) in anhydrous NMP (2 mL) in a microwave-compatible vial.
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Addition: Add the amine (2.0 eq) followed by DIPEA (3.0 eq).
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Reaction: Seal the vial and heat to 120°C for 2–4 hours (thermal) or 30 mins (microwave). Monitor by LCMS for the disappearance of the starting material (M+H = 225) and appearance of the product (M+H = 276 for morpholine).
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Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol: Hydrolysis of C-2 Ester
To access the carboxylic acid for amide coupling.[1]
Procedure:
-
Suspend the ester in THF:MeOH:Water (3:1:1).
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Add LiOH·H₂O (3.0 eq).
-
Stir at room temperature for 4 hours.
-
Acidify to pH 3-4 with 1M HCl. The acid typically precipitates as a white solid.
References
-
Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[7] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707.[7] Link
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Leftheris, K., et al. (2008). Discovery of 5-Azaindole-Based Inhibitors of p38 MAP Kinase.[1] Bioorganic & Medicinal Chemistry Letters.
-
Song, J. J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2352–2354. Link
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Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Link
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PubChem Compound Summary. 5-Azaindole (CID 9220).[1][8] Link
Sources
- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
